molecular formula C25H18N4O3 B2777382 (Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide CAS No. 1241694-05-2

(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide

Cat. No.: B2777382
CAS No.: 1241694-05-2
M. Wt: 422.444
InChI Key: OXXFKNSWTDBMPA-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide is a synthetic chemical compound offered for research and development purposes. Its molecular structure incorporates a 2,3-dihydro-1,4-benzodioxin group, a motif present in various biologically active molecules , linked to a pyrazole core and a naphthalene-based propenamide chain. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Potential Research Applications: • Biochemical Screening: This compound may serve as a key intermediate or candidate in drug discovery projects, particularly in high-throughput screening assays to identify new therapeutic leads. Structural analogs of this compound have been investigated for various biological activities . • Kinase Inhibition Research: The molecular architecture suggests potential for use in studies targeting enzyme inhibition, such as kinase pathways, which are crucial in cellular signaling and disease progression . • Chemical Biology: It can be utilized as a probe to study protein-ligand interactions and understand specific biological pathways within a research setting. Please Note: The specific molecular targets, mechanism of action, and primary research applications for this compound are areas of active investigation. Researchers are encouraged to consult the scientific literature for the latest findings. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O3/c26-14-18(25(30)28-21-7-3-5-16-4-1-2-6-20(16)21)12-19-15-27-29-24(19)17-8-9-22-23(13-17)32-11-10-31-22/h1-9,12-13,15H,10-11H2,(H,27,29)(H,28,30)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXFKNSWTDBMPA-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(C=NN3)C=C(C#N)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(C=NN3)/C=C(/C#N)\C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a cyano group, a pyrazole moiety, and a naphthalene derivative, suggesting diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 326.4 g/mol
  • CAS Number : 729577-86-0

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth effectively. In one study, pyrazole analogs demonstrated IC50 values comparable to established chemotherapeutics against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vivo studies have shown that pyrazole derivatives can reduce inflammation in models such as carrageenan-induced paw edema in rats . The mechanism involves the modulation of inflammatory mediators like prostaglandins.

3. Antimicrobial Activity

Pyrazole-based compounds have demonstrated antimicrobial properties against a range of pathogens. For example, certain derivatives have shown effectiveness against both bacterial and fungal strains through mechanisms that may involve disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and inflammation.
  • Receptor Interaction : It is likely to interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of tumor growth
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of microbial metabolism

Notable Studies

  • Anticancer Efficacy : A study conducted on a series of pyrazole derivatives indicated that compounds with similar structural features to (Z)-2-cyano derivatives exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value of 0.08 µM .
  • Inflammation Models : In experiments using carrageenan-induced edema models, pyrazole derivatives were able to significantly reduce paw swelling compared to controls, indicating strong anti-inflammatory effects .

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds with similar structures exhibit promising pharmacological properties. The incorporation of the pyrazole ring is often associated with anti-inflammatory and analgesic activities. For instance, derivatives of pyrazole have been studied for their ability to inhibit cyclooxygenase enzymes, which are key players in inflammation pathways.

Case Study:
A study focused on pyrazole derivatives demonstrated their efficacy in reducing pain and inflammation in animal models, suggesting that (Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide could be explored for similar therapeutic effects .

Agrochemicals

Compounds containing cyano groups are often investigated for their potential as agrochemicals due to their ability to interact with biological systems. Research into similar compounds has shown that they can act as herbicides or insecticides by disrupting metabolic pathways in pests.

Case Study:
Research on cyano-containing compounds has revealed their effectiveness in controlling specific agricultural pests while being less harmful to non-target organisms. This positions this compound as a candidate for further development in sustainable agriculture .

Material Science

The unique structural features of this compound may also lend themselves to applications in material science, particularly in the development of novel polymers or composites. The ability to form hydrogen bonds and π-stacking interactions could lead to materials with desirable mechanical and thermal properties.

Case Study:
Investigations into similar benzodioxin derivatives have shown promise in creating materials with enhanced thermal stability and mechanical strength. Such properties could be beneficial in developing advanced coatings or composite materials for industrial applications .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesApplicationsReference
Pyrazole Derivative AContains pyrazole and cyano groupsAnti-inflammatory
Cyano Herbicide BCyano group with aromatic ringPest control
Benzodioxin Polymer CBenzodioxin structureMaterial science

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares functional motifs with several classes of heterocyclic derivatives. Key comparisons include:

Compound Name Core Heterocycle Key Substituents Notable Functional Groups
Target Compound Pyrazole 2,3-Dihydro-1,4-benzodioxin, Cyano Enamide, Naphthylamide
6a () Triazole Naphthalen-1-yloxy, Phenyl Acetamide, -OCH2- linker
6b () Triazole 2-Nitrophenyl, Naphthalen-1-yloxy Acetamide, -NO2
4i () Pyrimidinone Coumarin, Tetrazole Pyrazol-3-one, Benzodioxin analog
  • Substituents : The benzodioxin group (electron-donating) contrasts with nitro groups in 6b (electron-withdrawing), altering electronic density and reactivity .
  • Stereochemistry : The (Z)-enamide configuration may enforce planar rigidity, unlike the flexible -OCH2- linkers in triazole derivatives .

Spectroscopic and Analytical Data

Hypothetical data for the target compound (inferred from and ):

Property Target Compound (Hypothetical) 6b () 4i ()
IR C=O Stretch (cm⁻¹) ~1670–1680 1682 Not reported
IR C≡N Stretch (cm⁻¹) ~2200–2250 Absent Absent
¹H NMR (δ ppm) ~5.4 (–OCH2–), 8.3 (pyrazole H) 5.48 (–OCH2–), 8.36 (triazole H) Not reported
Synthesis Method Condensation/Pyrazole formation Click chemistry (CuAAC) Multi-step heterocyclization
  • The cyano group in the target compound introduces a distinct IR absorption (~2200 cm⁻¹), absent in triazole derivatives .
  • Pyrazole protons in the target compound are deshielded compared to triazole protons in 6b, reflecting differences in aromaticity .

Computational and Crystallographic Insights

  • Electronic Properties : Multiwfn analysis () could reveal enhanced electron density at the benzodioxin moiety, promoting π-π stacking versus nitro groups in 6b, which favor dipole interactions .
  • Crystallography : SHELXL () refinement of the target compound’s crystal structure might show shorter C=O bond lengths (1.22 Å) compared to triazole acetamides (1.24 Å), reflecting conjugation differences .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via 1,3-dipolar cycloaddition between azides and alkynes (click chemistry), as demonstrated in multi-step protocols using copper acetate (Cu(OAc)₂) catalysis in tert-butanol/water mixtures . Key steps include:

  • Monitoring reaction progress via TLC (hexane:ethyl acetate = 8:2) .
  • Purification by recrystallization (ethanol) or column chromatography .
  • Yield optimization through temperature control and stoichiometric adjustments (e.g., 10 mol% catalyst) .

Advanced: How can researchers resolve contradictions in NMR/IR spectral data arising from stereochemical or conformational variations?

  • 2D NMR (e.g., COSY, HSQC) can clarify ambiguous proton-carbon correlations, as shown in δ 8.40 ppm (triazole proton) and δ 165.0 ppm (amide carbonyl) assignments .
  • X-ray crystallography (using SHELX software) determines absolute configuration and validates spatial arrangements .
  • Compare experimental IR peaks (e.g., 1671 cm⁻¹ for C=O) with computational vibrational spectra to identify conformational isomers .

Basic: What characterization techniques are critical for confirming structural integrity post-synthesis?

  • IR spectroscopy : Validate functional groups (e.g., cyano at ~2200 cm⁻¹, amide C=O at ~1670 cm⁻¹) .
  • NMR : ¹H/¹³C NMR for aromatic proton environments (e.g., naphthalene δ 7.40–8.36 ppm) and stereochemistry .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 404.1359) .

Advanced: What computational strategies predict bioactivity, and how can models be validated?

  • Molecular docking : Screen against target proteins (e.g., kinases) using pyrazole and benzodioxin moieties as key pharmacophores .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories).
  • Experimental validation : Compare docking scores with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Basic: How should researchers purify this compound when by-products arise in multi-step syntheses?

  • Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) for polar by-products .
  • Recrystallization : Ethanol or ethanol/water mixtures preferentially isolate the less soluble target compound .
  • HPLC : Reverse-phase C18 columns for high-purity fractions (>95%) .

Advanced: In SAR studies, which structural analogs should be prioritized to elucidate pharmacophores?

  • Pyrazole modifications : Replace 1H-pyrazole with 1,2,3-triazole to assess hydrogen bonding .
  • Benzodioxin substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) to evaluate π-π stacking interactions .
  • Naphthylamide variations : Compare 1-naphthyl vs. 2-naphthyl effects on solubility and target affinity .

Basic: What protocols ensure reproducibility in synthesis across laboratories?

  • Standardized conditions : Strict control of reaction time (6–8 hours), solvent ratios (tert-BuOH:H₂O = 3:1), and inert atmospheres .
  • Design of Experiments (DoE) : Apply statistical models to optimize variables (e.g., catalyst loading, temperature) as in flow chemistry syntheses .

Advanced: How does X-ray crystallography with SHELX software determine absolute configuration, and what challenges arise?

  • SHELX workflow : Indexing, integration, and refinement (SHELXL) resolve chiral centers and hydrogen bonding networks .
  • Challenges : Low-resolution data may require twinning corrections or synchrotron radiation. Cross-validate with NMR-derived NOE data .

Basic: What solvent systems are effective for recrystallization?

  • Ethanol : Preferred for high solubility at elevated temperatures and slow cooling .
  • Ethyl acetate/hexane : Ideal for removing non-polar impurities .

Advanced: How to address discrepancies between computational binding predictions and experimental bioactivity?

  • Docking validation : Perform alanine scanning mutagenesis on predicted binding pockets .
  • Force field adjustments : Use polarizable models to account for solvent effects or tautomeric states .
  • Off-target profiling : Screen against related receptors (e.g., GPCRs) to identify confounding interactions .

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